Cas no 2634687-75-3 ((S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole)

(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole 化学的及び物理的性質
名前と識別子
-
- CS-0199065
- (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
- E75379
- [2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
- 2634687-75-3
- (4S)-4-[(2S)-butan-2-yl]-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
-
- インチ: 1S/C25H26NOP/c1-3-19(2)23-18-27-25(26-23)22-16-10-11-17-24(22)28(20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-17,19,23H,3,18H2,1-2H3/t19-,23+/m0/s1
- InChIKey: JHDSMMAHIVXAPW-WMZHIEFXSA-N
- ほほえんだ: C1=CC(C2=N[C@]([C@@H](C)CC)([H])CO2)=C(P(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
計算された属性
- せいみつぶんしりょう: 387.175201451g/mol
- どういたいしつりょう: 387.175201451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 21.6Ų
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1352029-250mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 250mg |
$204.0 | 2025-02-20 | |
Aaron | AR01XDFV-250mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 250mg |
$208.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1239469-250mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 250mg |
$220 | 2025-02-21 | |
ChemScence | CS-0199065-100mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 100mg |
$90.0 | 2022-04-27 | ||
ChemScence | CS-0199065-250mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 250mg |
$185.0 | 2022-04-27 | ||
Ambeed | A1352029-1g |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 1g |
$611.0 | 2025-02-20 | |
1PlusChem | 1P01XD7J-250mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 250mg |
$164.00 | 2024-05-08 | |
Aaron | AR01XDFV-1g |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 1g |
$588.00 | 2025-04-02 | |
ChemScence | CS-0199065-1g |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 1g |
$555.0 | 2022-04-27 | ||
Ambeed | A1352029-100mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 100mg |
$99.0 | 2025-02-20 |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazoleに関する追加情報
Introduction to (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (CAS No. 2634687-75-3)
The compound (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, identified by its CAS number 2634687-75-3, represents a significant advancement in the field of chiral ligand design and catalysis. This organophosphorus-containing oxazole derivative has garnered considerable attention due to its unique structural features and promising applications in asymmetric synthesis. The presence of a chiral oxazole core and a diphenylphosphino substituent makes this molecule a versatile tool for developing highly enantioselective catalysts, which are crucial for the synthesis of biologically active molecules.
In recent years, the demand for enantiomerically pure compounds has surged, particularly in the pharmaceutical and agrochemical industries. The ability to selectively produce one enantiomer over another is essential for achieving the desired biological activity while minimizing unwanted side effects. (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has been extensively studied for its potential as a chiral ligand in transition metal-catalyzed reactions, including hydrogenation, coupling reactions, and oxidation processes. Its unique steric and electronic properties allow it to interact effectively with various substrates, facilitating high yields of enantiomerically enriched products.
One of the most compelling aspects of this compound is its application in asymmetric hydrogenation reactions. Transition metal catalysts, particularly those based on palladium and ruthenium, have been widely used for the reduction of unsaturated substrates. By incorporating (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole as a ligand, researchers have achieved remarkable enantioselectivity in the hydrogenation of ketones and imines. For instance, studies have demonstrated its effectiveness in converting prochiral ketones into optically active alcohols with high enantiomeric excess (ee). This level of selectivity is critical for the synthesis of chiral drugs that require precise stereochemical control.
The diphenylphosphino group in the molecule not only contributes to its chiral properties but also enhances its coordination ability with transition metals. This feature allows for the design of highly efficient catalysts that can operate under mild conditions, reducing the need for harsh reagents and solvents. Such environmental benefits are increasingly important in modern chemical synthesis, where sustainability and green chemistry principles are paramount. Recent research has highlighted the use of this ligand in water-based media, further demonstrating its potential for eco-friendly catalytic processes.
Another area where (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has shown promise is in cross-coupling reactions. These reactions are fundamental to constructing complex organic molecules and are widely employed in pharmaceutical synthesis. The ligand has been found to enhance the efficiency of palladium-catalyzed Suzuki-Miyaura couplings, which involve the formation of carbon-carbon bonds between aryl halides and boronic acids. By improving reaction rates and yields while maintaining high selectivity, this compound offers a valuable tool for synthetic chemists.
The oxazole ring in the molecule also plays a crucial role in its catalytic activity. Oxazoles are known for their ability to stabilize transition metal centers and facilitate ligand-metal interactions. The specific geometry of the oxazole core allows for optimal binding with substrates, ensuring high enantioselectivity in catalytic transformations. Researchers have leveraged this property to develop novel catalyst systems that outperform traditional ligands in terms of both efficiency and selectivity.
In addition to its applications in asymmetric catalysis, (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has been explored for its potential in material science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune the electronic characteristics of organic materials through molecular design opens up new possibilities for developing advanced technological applications.
Recent advances in computational chemistry have also contributed to our understanding of this compound's behavior. Molecular modeling studies have provided insights into how the ligand interacts with transition metals and substrates at a molecular level. These simulations have helped predict optimal reaction conditions and identify potential limitations or challenges associated with its use. By combining experimental data with computational insights, researchers can refine catalyst design strategies for even greater efficiency.
The development of new synthetic methodologies is another area where this compound has made significant contributions. Researchers have utilized it as a key component in innovative synthetic routes that enable the efficient preparation of complex molecules. For example, it has been employed in multicomponent reactions that allow for the one-pot synthesis of polycyclic structures with high enantioselectivity. Such advancements streamline synthetic processes and reduce waste generation, aligning with modern trends toward more sustainable chemical practices.
Furthermore, the versatility of (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole extends to its use as an intermediate in drug discovery programs. Its ability to participate in multiple catalytic transformations makes it a valuable building block for constructing novel therapeutic agents. By integrating this ligand into synthetic strategies, chemists can explore new molecular architectures with potential biological activity against various targets.
As research continues to evolve, new applications for this compound are likely to emerge. The growing emphasis on green chemistry and sustainable practices ensures that compounds like (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole will remain relevant and valuable tools for chemists worldwide. Its unique combination of chiral properties and catalytic efficiency positions it as a cornerstone molecule in modern synthetic chemistry.
2634687-75-3 ((S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole) 関連製品
- 2059948-17-1(2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole)
- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 4105-38-8(2',3',5'-Tri-O-acetyluridine)
- 2228096-79-3(2-methoxy-2-(thiolan-2-yl)propan-1-amine)
- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)
- 1361715-48-1(2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)
- 41372-02-5(Penicillin G Benzathine Tetrahydrate)
- 91785-75-0(5-Amino-N-ethyl-2-methylbenzene-1-sulfonamide)
- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)
